2-[3-(Trifluoromethoxy)benzoyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-yl-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXPUCSNNCMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Trifluoromethoxy Benzoyl Pyridine and Analogues
Established Synthetic Pathways to the Core Pyridine-Benzoyl Moiety
The formation of the bond between a pyridine (B92270) ring and a benzoyl group is a fundamental step in synthesizing the target molecule and its analogues. Various strategies have been developed to achieve this, ranging from classical organometallic reactions to modern photochemical approaches.
General Synthetic Strategies for Benzoylpyridines
The synthesis of the benzoylpyridine scaffold can be accomplished through several reliable methods. A traditional and widely used approach is the Friedel-Crafts acylation , where a pyridine derivative, such as nicotinic acid, is converted into an acid chloride and then reacted with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). orgsyn.org This method has been successfully modified for the preparation of 3-benzoylpyridine. orgsyn.org
Another common strategy is the oxidation of a secondary alcohol precursor . For instance, phenyl(pyridin-2-yl)methanol (B192787) can be oxidized to 2-benzoylpyridine (B47108) using various oxidizing agents. google.com A method using dry air or oxygen as the oxidant and an ionic hydride as a catalyst has been reported to produce 2-benzoylpyridine with high yields (up to 95%). google.com Chromic acid oxidation of phenyl-3-pyridylcarbinol is another example of this approach. orgsyn.org
Reactions involving organometallic reagents are also prevalent. The addition of phenylmagnesium bromide (a Grignard reagent) to 3-cyanopyridine (B1664610) or the reaction of 3-pyridyllithium with benzonitrile (B105546) are established routes to form the ketone linkage. orgsyn.org
More recently, photochemical methods have emerged as a powerful tool. A modular synthesis of benzoylpyridines has been developed that utilizes a catalyst-free reductive arylation under photochemical conditions, followed by an oxidation step. nih.gov This flow chemistry approach allows for the coupling of various aromatic aldehydes with cyanopyridines. nih.gov Similarly, processes have been developed where cyanopyridines react with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst to yield benzoylpyridines. google.com
A regioselective 2-acylation of pyridines has also been achieved by reacting pyridine derivatives with alcohols using dipotassium (B57713) peroxodisulfate in water at elevated temperatures. chemicalbook.com
| Method | Reactants | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Nicotinic acid, Benzene | Thionyl chloride, Aluminum chloride | 3-Benzoylpyridine | orgsyn.org |
| Oxidation | Phenyl(pyridin-2-yl)methanol | Ionic hydride, Air/Oxygen | 2-Benzoylpyridine | google.com |
| Grignard Reaction | 3-Cyanopyridine, Phenylmagnesium bromide | - | 3-Benzoylpyridine | orgsyn.org |
| Photochemical Reductive Arylation | Aromatic aldehydes, Cyanopyridines | DIPEA, Photochemical reactor | Benzoylpyridines | nih.gov |
| Lewis Acid Catalyzed Reaction | Cyanopyridines, Substituted benzenes | Lewis acid (e.g., AlCl₃) | Substituted Benzoylpyridines | google.com |
Advanced Approaches for Pyridine Ring System Construction
While functionalizing a pre-existing pyridine ring is common, constructing the pyridine ring system itself is a key area of synthetic chemistry, particularly for creating highly substituted analogues. acsgcipr.org
Multicomponent Reactions (MCRs) offer an efficient pathway to complex pyridine derivatives. For instance, zeolite catalysts have been employed in the three-component condensation of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridines and picolines. nih.gov Magnetic nanocatalysts have also been utilized in MCRs for pyridine synthesis, capitalizing on their high surface area and ease of recovery. nih.gov
Cycloaddition reactions , such as the Diels-Alder reaction, are powerful methods for forming six-membered rings. nih.govnih.gov The aza-Diels-Alder reaction, involving N-containing dienophiles, provides a route to functionalized pyridines. nih.gov A [4+2] cycloaddition using a 1,3-butadiene (B125203) moiety and an olefin can form the pyridine ring. nih.gov
Modern synthetic developments include biomimetic aza-6π electrocyclization enabled by visible light, which can be followed by a Minisci-type reaction to construct polysubstituted picolinaldehydes. organic-chemistry.org Additionally, the discovery of enzymes that catalyze pyridine ring formation, known as Diels-Alderases, opens avenues for biosynthetic and synthetic biology approaches. nih.gov
Strategies for Introducing the Trifluoromethoxy Group
The trifluoromethoxy (OCF₃) group is a crucial substituent in many modern chemical compounds due to its unique electronic properties, metabolic stability, and lipophilicity. mdpi.combohrium.combeilstein-journals.org Its introduction onto an aromatic ring, such as the benzoyl moiety of the target molecule, can be achieved through several specialized methods.
A classic and historically important method is the chlorine-fluorine exchange . This typically involves the chlorination of a corresponding anisole (B1667542) (methoxy-substituted benzene) to form a trichloromethoxy intermediate, which is then fluorinated using reagents like antimony trifluoride with antimony pentachloride or anhydrous hydrogen fluoride. beilstein-journals.org This strategy has also been applied to heteroaromatic compounds like pyridine. mdpi.com A process for preparing (trifluoromethyl)pyridines from (trichloromethyl)pyridine compounds involves reacting them with HF in the liquid phase in the presence of a metal halide catalyst under pressure. google.com
More recent approaches focus on the direct trifluoromethoxylation of phenols or other suitable precursors. Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents (such as Togni and Umemoto-type reagents) has become a valuable strategy for the direct conversion of phenols or nucleophilic aromatic substrates into trifluoromethoxy-containing molecules. mdpi.commdpi.com
Another route involves the fluorination of aryl fluoroformates with reagents like sulfur tetrafluoride (SF₄), though this method often involves highly toxic reagents. beilstein-journals.org The development of newer trifluoromethoxylating agents, such as trifluoromethyl arylsulfonate (TFMS) and AgOCF₃, offers alternatives with potentially wider substrate scope and higher functional group tolerance. bohrium.com
| Strategy | Starting Material | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Chlorine-Fluorine Exchange | Substituted Anisoles or Trichloromethyl Arenes | Cl₂, HF or SbF₃/SbCl₅ | Multi-step process involving chlorination followed by fluorination. | beilstein-journals.orgmdpi.comgoogle.com |
| Electrophilic Trifluoromethoxylation | Phenols, Nucleophilic Aromatics | Hypervalent Iodine(III) Reagents (Togni/Umemoto) | Direct introduction of the OCF₃ group onto the aromatic ring. | mdpi.commdpi.com |
| Fluorination of Fluoroformates | Aryl Fluoroformates | Sulfur Tetrafluoride (SF₄) | Conversion of a fluoroformate group to a trifluoromethoxy group. | beilstein-journals.org |
| Dehydroxylative Trifluoromethoxylation | Alcohols | Trifluoromethyl arylsulfonate (TFMS), AgOCF₃ | Newer methods for direct conversion of hydroxyl groups. | bohrium.com |
Derivatization Techniques for Structural Modification
Once the core 2-[3-(trifluoromethoxy)benzoyl]pyridine structure is synthesized, further modifications can be made to either the pyridine ring or the benzoyl moiety to generate a library of analogues for structure-activity relationship studies.
Functionalization of the Pyridine Ring System
The pyridine ring, being electron-deficient, has a distinct reactivity pattern. Electrophilic substitution is generally difficult and typically occurs at the 3-position. wikipedia.org
N-Oxidation: A common and effective strategy to activate the pyridine ring is to form the pyridine N-oxide by reacting the parent pyridine with an oxidant like a peracid. wikipedia.orgyoutube.com This increases the electron density on the ring, facilitating electrophilic substitution at the 2- and 4-positions. The N-oxide can later be removed by reduction. youtube.com
Halogenation: Direct halogenation of pyridine N-oxides can introduce halogens at specific positions, which can then serve as handles for further cross-coupling reactions. youtube.com
Nitration and Sulfonation: Direct nitration of pyridine is sluggish but can be achieved, for example, by nitrating 2,6-dibromopyridine (B144722) and then removing the bromine atoms. wikipedia.org Sulfonation is also challenging but pyridine-3-sulfonic acid can be obtained. wikipedia.org
Reactions at the Nitrogen Atom: The nitrogen atom of the pyridine ring readily reacts with Lewis acids and alkyl halides to form pyridinium (B92312) salts. wikipedia.org This positive charge alters the reactivity of the ring. wikipedia.org
Organometallic Addition: Grignard reagents and organopalladium compounds tend to add to the 2-position of pyridine N-oxides, providing a route for C-C bond formation. youtube.com
A DNA-compatible three-component cycloaddition reaction has been shown to tolerate diverse substitution patterns on the 2-pyridine ring, including those with different electronic properties and positions, as well as extending to other heteroaromatic aldehydes. acs.org
Modifications on the Benzoyl Moiety
The benzoyl portion of the molecule offers numerous sites for modification. The benzene ring can undergo various electrophilic aromatic substitution reactions to introduce additional functional groups, with the directing effects of the existing ketone and trifluoromethoxy groups guiding the regioselectivity.
The synthesis of substituted benzophenones can be achieved through methods like the Grignard reaction between a suitable arylmagnesium halide and an aryl aldehyde, followed by oxidation of the resulting diaryl carbinol. google.com The benzoyl group itself plays a role in molecular interactions, such as π-π stacking, which can be influenced by the substituents on the benzene ring. nih.gov The introduction of groups like additional trifluoromethyl substituents has been explored in the synthesis of related benzophenone (B1666685) structures. researchgate.net Furthermore, transition-metal-catalyzed reactions, such as the decarboxylative cyclization of N-benzoyl benzoxazinones, highlight advanced strategies to build complex structures incorporating a substituted benzoyl moiety. nih.gov
Introduction of Diverse Substituents for Chemical Library Generation
The generation of chemical libraries based on a core molecular scaffold is a fundamental strategy in drug discovery and materials science. For the 2-benzoylpyridine framework, the ability to systematically introduce a wide array of substituents on both the pyridine and the benzoyl rings is crucial for exploring structure-activity relationships (SAR). Methodologies that allow for such diversification are highly valued.
A modular, light-driven, and catalyst-free reductive arylation strategy has been developed for the synthesis of various benzoylpyridines. acs.orgnih.gov This approach facilitates the coupling of aromatic aldehydes with cyanopyridines, followed by an oxidation step. acs.orgnih.gov The reaction is tolerant of a range of functional groups on the benzaldehyde (B42025) partner, including both electron-donating and electron-withdrawing substituents. This flexibility is essential for creating a library of analogues. For instance, various substituted benzaldehydes can be reacted with a single cyanopyridine to generate a series of compounds with diversity on the benzoyl portion. The method has been successfully applied to synthesize a small library of target compounds with good to excellent yields, demonstrating its utility for generating electronically differentiated bisaryl ketones. acs.orgnih.gov
The scope of this reductive arylation method has been explored with different benzaldehydes reacting with 2-cyanopyridine. The reaction accommodates para- and ortho-substituted benzaldehydes, including those with halogen atoms (which can serve as handles for further functionalization) and trifluoromethyl groups. nih.gov This highlights the method's capacity to produce a diverse set of molecules from common starting materials.
Another key strategy for generating molecular diversity is Diversity-Oriented Synthesis (DOS). While not specifically detailed for this compound, the principles of DOS are applicable. DOS strategies aim to create structurally diverse and complex molecules from a common intermediate. nih.gov For example, a solid-phase parallel DOS strategy was used to construct five different core skeletons from a single key intermediate, with further diversity introduced by varying substituents at multiple positions. nih.gov Applying such a divergent approach to a 2-benzoylpyridine intermediate could rapidly generate a large and varied chemical library.
The introduction of fluorine-containing groups, such as the trifluoromethoxy group, is particularly significant in medicinal chemistry as it can dramatically alter a molecule's biological properties. researchgate.net Synthetic methods that allow for the late-stage introduction of such groups or the use of trifluoromethyl- or trifluoromethoxy-substituted building blocks are therefore highly sought after for library generation. researchgate.netnih.gov
Table 1: Examples of Substituent Introduction on the Benzoylpyridine Scaffold This table is interactive. Click on the headers to sort the data.
| Reactant 1 (Aldehyde) | Reactant 2 (Cyanopyridine) | Key Transformation | Resulting Substituent Pattern | Reference |
|---|---|---|---|---|
| Para- and ortho-substituted benzaldehydes | 2-Cyanopyridine | Light-driven reductive arylation | Varied substitution on the benzoyl ring | acs.orgnih.gov |
| Disubstituted aldehydes (halogens, CF3) | 2-Cyanopyridine | Light-driven reductive arylation | Multiple substitutions on the benzoyl ring | nih.gov |
| Aromatic aldehydes with electron-donating or -withdrawing groups | Cyanopyridines | Telescoped flow reductive arylation/oxidation | Electronically diverse benzoylpyridines | acs.orgnih.gov |
| 2-Amino-7-chlorobenzothiazole | 2-[(3′-trifluoromethyl phenyl) amino] pyridine-3-carboxylic acid chloride | Multi-step condensation and hydrolysis | Complex substituted pyridine | researchgate.net |
Green Chemistry Approaches in the Synthesis of Related Compounds
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These approaches focus on using less hazardous materials, developing catalyst-free systems, employing renewable resources, and improving reaction efficiency.
A significant green advancement in the synthesis of benzoylpyridines is the use of photochemical reactions. A recently developed method utilizes light (365 nm) to drive a catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines. acs.orgnih.gov Light can be considered an ideal "traceless" reagent as it is non-toxic and generates no waste. acs.org This specific method avoids the need for costly and potentially toxic precious metal photocatalysts like ruthenium or iridium, which are common in other photochemical transformations. nih.govacs.org The process can be performed in a continuous flow system, which offers high throughput and short residence times, further enhancing its green credentials. acs.orgnih.gov
The choice of solvents is another critical aspect of green chemistry. Traditional syntheses often rely on toxic solvents like dimethylformamide (DMF) or 1,4-dioxane. researchgate.net Research has shown the successful replacement of these with more environmentally friendly solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) and acetone. researchgate.net Water, as a solvent, represents an even greener alternative. An efficient, metal-free, one-step synthesis of various heterocyclic compounds, including substituted benzothiazole-2-thiols, has been demonstrated in water, showcasing the potential for aqueous media in related syntheses. rsc.org
Atom economy is another core principle of green chemistry. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides exemplifies this. rsc.org This method proceeds via C-H functionalization, avoiding the generation of halide waste and the need for a solvent, making it a highly atom-economical and environmentally friendly process. rsc.org
Table 2: Green Chemistry Strategies in the Synthesis of Benzoylpyridines and Related Heterocycles This table is interactive. Click on the headers to sort the data.
| Green Strategy | Specific Application | Advantage | Reference |
|---|---|---|---|
| Photochemistry (Catalyst-Free) | Reductive arylation of cyanopyridines with aromatic aldehydes | Avoids metal catalysts, uses light as a traceless reagent | acs.orgnih.gov |
| Alternative Solvents | Replacement of DMF/dioxane with DMSO/acetone | Reduces use of toxic and hazardous solvents | researchgate.net |
| Aqueous Synthesis | Cyclization to form benzothiazole-2-thiols | Uses a benign and environmentally safe solvent | rsc.org |
| Atom Economy (C-H Functionalization) | Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas | Maximizes incorporation of starting materials into the final product; no solvent waste | rsc.org |
| Optimized Reagent Synthesis | Eco-friendly synthesis of trifluoromethanesulfonyl fluoride | Improved safety and efficiency in preparing key fluorinated building blocks | nih.gov |
Structure Activity Relationship Sar Investigations of 2 3 Trifluoromethoxy Benzoyl Pyridine Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The biological activity of 2-[3-(Trifluoromethoxy)benzoyl]pyridine derivatives is significantly influenced by the position of substituents and the nature of the substituting groups. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Impact of Trifluoromethoxy Group Positionality
The trifluoromethoxy (-OCF3) group is a critical pharmacophore that can significantly impact a molecule's metabolic stability and lipophilicity. nih.govbeilstein-journals.org Its electron-withdrawing nature, similar to that of a halogen, can influence the electronic distribution within the benzoyl ring, affecting binding affinities to target proteins. beilstein-journals.org While specific studies on the positional isomers of the trifluoromethoxy group on the 2-benzoylpyridine (B47108) scaffold are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that moving the -OCF3 group from the meta (position 3) to the ortho or para positions would likely alter the molecule's conformational preferences and electronic properties. This, in turn, would be expected to modulate its biological activity. For instance, the para-position might enhance interactions with a specific binding pocket, while the ortho-position could introduce steric hindrance. The presence of the trifluoromethoxy group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. nih.gov
Influence of Halogenation and Alkyl Substituents
The introduction of halogen and alkyl substituents onto the 2-benzoylpyridine framework is a common strategy to probe the steric and electronic requirements of the binding site.
Halogenation: The addition of halogens to aromatic rings can modulate a compound's activity. In a series of benzofuro[3,2-d]pyrimidine derivatives, the presence of electron-withdrawing groups like bromo and fluoro on the benzoyl moiety was associated with superior antimicrobial activity, which was attributed to the increased lipophilicity of the pyrimidine (B1678525) ring. mdpi.com In the context of 2-phenylacrylonitrile (B1297842) derivatives, which share some structural similarities, halogen-containing groups such as trifluoromethyl or trifluoromethoxy are often introduced to enhance anticancer activity. nih.gov
Alkyl Substituents: The effect of alkyl substituents is demonstrated in studies of related heterocyclic compounds. For instance, in a series of 2-alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, the anticancer activity was found to be dependent on the substituents on the carbonyl group. The activity improved in the order: ethyl < isopropyl < tert-butyl < phenyl. nih.gov This suggests that bulkier alkyl groups, or an aromatic ring, at this position are more favorable for activity.
The following table summarizes the structure-activity relationship findings for substitutions on related quinoxaline (B1680401) derivatives, which can provide insights into potential modifications of the 2-benzoylpyridine scaffold.
| Compound ID | R Group (at position 2) | Mean GI50 (µM) |
| 4a | Ethyl | >100 |
| 4b | Isopropyl | 6.31 |
| 4c | tert-Butyl | 1.02 |
| 6e | Phenyl | 0.42 |
| 5c | Phenyl (with modifications) | 0.49 |
Data extracted from a study on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, which may serve as a model for substitutions on the 2-benzoylpyridine scaffold. nih.gov
Role of Aromatic and Heteroaromatic Ring Substitutions
Replacing the phenyl or pyridine (B92270) rings in the this compound scaffold with other aromatic or heteroaromatic systems is a key strategy in medicinal chemistry to explore new binding interactions and improve pharmacological properties.
In studies of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, various aryl groups such as phenyl, furyl, thienyl, and pyridyl were substituted at the 2- and 4-positions. ijpca.org It was found that compounds with a 2-furyl group at either the 2- or 4-position of the central pyridine ring showed significant topoisomerase II inhibitory activity. ijpca.org This indicates that the nature of the heteroaromatic ring can have a profound impact on the biological activity.
Furthermore, in a series of 1,2,4 triazole pyridine derivatives, combining the triazole pharmacophore with substituted benzyl (B1604629) groups through a thio linkage resulted in compounds with notable anticancer activity. researchgate.net This highlights the potential of introducing different heterocyclic rings to modulate the biological profile of the parent molecule.
Molecular Hybridization and Bioisosteric Replacement Studies
Molecular hybridization and bioisosteric replacement are advanced drug design strategies that have been applied to scaffolds related to this compound to create novel therapeutic agents with enhanced properties. nih.govresearchgate.net
Pyridine as a Bioisostere in Drug Design
The pyridine ring is a well-known bioisostere for a phenyl ring and other heterocyclic systems in drug design. researchgate.netmdpi.comrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and can influence the molecule's solubility, metabolic stability, and binding affinity. researchgate.net The replacement of a substituted benzene (B151609) ring with a pyridine ring has been explored in various contexts. For instance, in the development of GluN2B subunit-containing NMDA receptor antagonists, pyridine bioisosteres of benzo rsc.organnulene derivatives were synthesized. chemrxiv.org However, in this particular case, the pyridine ring was not well-tolerated as a bioisosteric replacement for chloro- or nitrobenzene (B124822) rings, leading to a significant reduction in affinity. chemrxiv.org
Conversely, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement, enhancing the activity of quorum sensing inhibitors. chemrxiv.org In another example, 3-azabicyclo[3.1.1]heptane has been investigated as a saturated bioisostere for the pyridine ring, leading to improved physicochemical properties such as solubility and metabolic stability in the drug Rupatadine. nih.gov
Integration with Privileged Medicinal Chemistry Scaffolds
The 2-benzoylpyridine scaffold can be considered a "privileged structure," a concept describing molecular frameworks that are capable of binding to multiple biological targets. pasteur.fr The strategy of molecular hybridization involves combining such privileged scaffolds to create new molecules with potentially synergistic or enhanced biological activities. nih.govresearchgate.netmdpi.com
For example, the indole (B1671886) ring is a well-established privileged scaffold in drug discovery. pasteur.fr One could envision hybrid molecules that combine the this compound core with an indole moiety to target specific enzymes or receptors. Similarly, the thiazole (B1198619) ring is another important heterocyclic scaffold found in many bioactive compounds. The hybridization of pyridine and thiazole moieties has led to the development of potential anticancer agents.
The following table lists some privileged scaffolds that could potentially be hybridized with the this compound core to generate novel drug candidates.
| Privileged Scaffold | Potential for Hybridization |
| Indole | Can be linked to the pyridine or benzoyl ring to create hybrid molecules with potential applications in oncology or neurology. pasteur.fr |
| Thiazole | Integration with the 2-benzoylpyridine scaffold could lead to new anticancer agents. |
| Triazole | Can act as a linker to connect the 2-benzoylpyridine core with other pharmacophores, creating bifunctional compounds. researchgate.net |
| Benzofuran (B130515) | Replacement of the benzoyl ring with a benzofuran system has been shown to be a viable strategy in the design of topoisomerase inhibitors. ijpca.org |
Pharmacological Profiling and Biological Activity of 2 3 Trifluoromethoxy Benzoyl Pyridine Analogues Preclinical Focus
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of 2-[3-(Trifluoromethoxy)benzoyl]pyridine analogues has been a key area of investigation, with studies exploring their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-1, COX-2)
The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research into pyridine-containing compounds has revealed their potential as COX inhibitors. For instance, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov One of the more potent compounds in this series, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, demonstrated significant binding to the COX-2 enzyme through hydrogen bonds with Arg120 and Tyr355. nih.gov
In a related context, new 1,2,4-triazole (B32235) derivatives of pyrrolo[3,4-d]pyridazinone have also been synthesized and tested for their anti-inflammatory effects. mdpi.com Several of these compounds exhibited good inhibitory activity against the COX-2 isoenzyme, with some showing a favorable COX-2/COX-1 selectivity ratio when compared to meloxicam. mdpi.com While not direct analogues, these findings underscore the potential of pyridine-like heterocyclic structures in targeting COX enzymes. A study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares the benzoyl moiety, indicated a higher affinity for the COX-2 protein receptor (PDB: 5F1A) compared to acetylsalicylic acid (ASA) in in-silico studies, suggesting a potential for reduced gastrointestinal side effects. nih.gov
Table 1: COX Inhibition by Heterocyclic Compounds
| Compound Class | Specific Compound Example | Target | IC50 Values | Reference |
|---|---|---|---|---|
| 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | Compound 8b | COX-1 | 70.96 µM | mdpi.com |
| COX-2 | 47.83 µM | mdpi.com | ||
| Compound 9a | COX-1 | 95.75 µM | mdpi.com | |
| COX-2 | 49.79 µM | mdpi.com | ||
| Compound 11a | COX-1 | 88.33 µM | mdpi.com | |
| COX-2 | 48.61 µM | mdpi.com | ||
| Compound 11b | COX-1 | 81.12 µM | mdpi.com |
Modulation of Inflammatory Pathways
Beyond direct enzyme inhibition, the anti-inflammatory effects of pyridine (B92270) analogues can be attributed to their modulation of key inflammatory signaling pathways. A notable discovery involves novel 2,3,5-trisubstituted pyridine analogues that act as potent inhibitors of Interleukin-1β (IL-1β), a central mediator of innate immunity and inflammation. researchgate.net The mechanism of action for these compounds is through the modulation of the p38 MAPK signaling pathway. researchgate.net
Furthermore, the compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is hypothesized to inhibit the lipopolysaccharide (LPS)-induced NF-κβ signaling pathway, thereby reducing inflammatory responses in rat models. nih.gov In a broader context of heterocyclic compounds, certain 1,2,3-triazole derivatives have demonstrated the ability to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated peripheral blood mononuclear cells. mdpi.com
Antineoplastic and Antiproliferative Activity Studies
The antiproliferative and antineoplastic properties of this compound analogues and related heterocyclic structures are a significant focus of preclinical cancer research. These investigations span from in vitro evaluations against various cancer cell lines to the elucidation of specific molecular mechanisms of action.
Evaluation against Various Cancer Cell Lines (in vitro)
A wide array of pyridine and pyrimidine (B1678525) derivatives have demonstrated promising anticancer activity in vitro. For instance, certain novel thieno[2,3‐b]pyridine analogues have been synthesized and assayed for their anti-tumor activity against HepG‐2 (liver cancer) and MCF‐7 (breast cancer) cell lines. Similarly, a series of diarylureas and diarylamides possessing a pyrrolo[3,2-c]pyridine scaffold have exhibited broad-spectrum antiproliferative activities against a panel of 49 cell lines across eight different cancer types, with many compounds showing sub-micromolar IC50 values. davidpublisher.com
In other studies, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines, with the most potent derivatives demonstrating IC50 concentrations in the range of 25–50 nM. nih.gov Furthermore, pyridine-based compounds have been assessed for their efficacy against the melanoma A375 cell line, with some analogues showing strong antiproliferative activity and high selectivity against cancer cells. nih.gov
Table 2: In Vitro Antiproliferative Activity of Pyridine Analogues
| Compound Class | Cancer Cell Lines | Notable Activity | Reference |
|---|---|---|---|
| Thieno[2,3‐b]pyridine analogues | HepG-2 (liver), MCF-7 (breast) | High activity against both cell lines | |
| Diarylureas and diarylamides with pyrrolo[3,2-c]pyridine scaffold | 49 cell lines across 8 cancer types | Sub-micromolar IC50 values | davidpublisher.com |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | MDA-MB-231 (breast), HCT116 (colorectal) | IC50 of 25–50 nM for potent analogues | nih.gov |
Effects on Tubulin Polymerization and Microtubule Dynamics
The disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. nih.gov Certain pyridine analogues have been shown to exert their antiproliferative effects through this mechanism. For example, a pyridine analogue, compound 16b, which contains a thiophene (B33073) ring and a 3,4,5-trimethoxyphenyl (TMP) group, has demonstrated promising inhibition of tubulin polymerization with an IC50 value of 37.26 ± 10.86 μM, leading to cancer cell apoptosis. nih.gov This interference with microtubule assembly and disassembly is a critical cellular process for cell division, and its disruption can effectively halt cancer cell proliferation. nih.gov
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is often overexpressed in hypoxic tumors, making it a promising target for cancer therapy. lookchem.comunifi.it Several classes of heterocyclic compounds have been investigated as inhibitors of CA IX. While direct studies on this compound analogues are limited in the provided context, related heterocyclic structures have shown significant inhibitory potential.
For instance, a series of dihydro-pyrrol-2-one compounds effectively inhibited tumor-associated hCA IX with KI values ranging from the low to medium nanomolar range (1.9 nM to 211.2 nM). nih.gov Additionally, sulphonylated 1,2,3-triazole incorporated benzenesulphonamides have been shown to exhibit good inhibition profiles against hCA IX, with KI values ranging from 16.4 to 66.0 nM. nih.gov Triazolo-pyrimidine urea (B33335) derived compounds have also been identified as having an excellent binding affinity for CAIX. lookchem.com
Table 3: Inhibition of Carbonic Anhydrase IX by Heterocyclic Compounds
| Compound Class | Inhibition Constant (KI) Range | Reference |
|---|---|---|
| Dihydro-pyrrol-2-one derivatives | 1.9–211.2 nM | nih.gov |
Preclinical Data on this compound Remains Elusive
Despite extensive searches of scientific literature and databases, specific preclinical data regarding the pharmacological and biological activity of the chemical compound This compound and its direct analogues remains largely unavailable in the public domain. While research into broader categories of pyridine derivatives and compounds with trifluoromethyl or benzoyl moieties is ongoing, information focusing on the unique combination of the 2-benzoylpyridine (B47108) core with a 3-trifluoromethoxy substitution is scarce.
Antimicrobial and Antiviral Efficacy
No specific studies detailing the antibacterial, antifungal, or antiviral properties of this compound or its close analogues were identified. Research on other pyridine-containing heterocycles has shown a wide range of antimicrobial and antiviral activities. For instance, various pyridine derivatives have been investigated for their potential against different strains of bacteria and viruses, including HIV-1. However, these studies focus on compounds with different substitution patterns and functional groups, making it impossible to extrapolate the specific efficacy of the trifluoromethoxybenzoyl derivative.
Receptor-Mediated Activities
Similarly, there is a lack of specific data on the interaction of this compound with key neurological receptors.
Serotonin and Dopamine (B1211576) Receptor Interactions
Receptor-Mediated Activities
Oxytocin (B344502) Receptor Antagonism
There is currently no publicly available scientific literature that establishes a direct link between this compound or its close analogues and oxytocin receptor antagonism. Searches for benzoylpyridine derivatives as oxytocin receptor antagonists have not yielded relevant results. plos.orgscience.govresearchgate.netresearchgate.net While fluorescent probes for the oxytocin receptor have been developed, these are not based on a benzoylpyridine scaffold. researchgate.net
Enzyme Inhibition Beyond COX and CA IX
Monoacylglycerol Lipase (MAGL) Inhibition
A significant body of research has focused on the inhibition of Monoacylglycerol Lipase (MAGL) by compounds structurally related to this compound, particularly benzoylpiperidine and benzylpiperidine derivatives. nih.govacs.orgcolab.ws These reversible inhibitors have shown promise in preclinical models for various conditions, including cancer. nih.govcolab.ws
Structure-activity relationship (SAR) studies have revealed key insights into the interaction of these compounds with the MAGL enzyme. The development of a new class of benzylpiperidine-based MAGL inhibitors led to the identification of a compound, 13 , which demonstrated a potent and reversible inhibition of MAGL with an IC50 value of 2.0 nM. nih.govacs.org This compound resulted from the strategic combination of a fluorine atom in the para position to a phenolic hydroxyl group and the relocation of a trifluoromethyl group from the 5th to the 4th position of the pyridine ring. nih.govacs.org
Interestingly, another study on aryl sulfoxides as reversible MAGL inhibitors found that a trifluoromethylketone group was important for high inhibitory activity, with a pIC50 of 8.1. nih.gov The corresponding hydroxyl-containing compound was inactive, suggesting the carbonyl group acts as an electrophilic "warhead" interacting with the catalytic serine residue of MAGL. nih.gov Replacing the trifluoromethyl group with a difluoromethyl group increased the inhibitory activity threefold. nih.gov
The following table summarizes the inhibitory activity of selected benzylpiperidine and benzoylpiperidine analogues against MAGL:
| Compound | Base Scaffold | Key Substitutions | MAGL IC50 (nM) | Selectivity over FAAH | Reference |
| 7 | Benzylpiperidine | - | 133.9 | IC50 = 5.9 µM | nih.govacs.org |
| 10a | Benzylpiperidine | Fluorine at para-position of phenolic ring | - | - | nih.gov |
| 11b | Benzylpiperidine | Trifluoromethyl group at position 4 of pyridine ring | - | - | nih.gov |
| 13 | Benzylpiperidine | Combination of features from 10a and 11b | 2.0 | IC50 > 10 µM | nih.govacs.org |
| ±69 | Aryl Sulfoxide (B87167) | Trifluoromethylketone | pIC50 = 8.1 | - | nih.gov |
| ±71 | Aryl Sulfoxide | Difluoromethylketone | 3-fold increase vs. ±69 | - | nih.gov |
| 5b | Benzoylpiperidine | - | 30.5 | - | nih.gov |
This table is generated based on data from the referenced studies.
Adaptor Associated Kinase 1 (AAK1) Affinity and Inhibition
The inhibition of Adaptor Associated Kinase 1 (AAK1) has been a focus of drug discovery programs, notably by Bristol Myers Squibb, as a potential therapeutic approach for neuropathic pain. patsnap.comnih.gov While these programs have led to the identification of potent AAK1 inhibitors that have advanced to clinical trials, the lead compounds are not direct analogues of this compound.
The clinical candidate BMS-986176 (LX-9211) is a highly selective, CNS-penetrable, and potent AAK1 inhibitor. nih.gov However, its structure is based on a bi(hetero)aryl ether scaffold, specifically a bipyridine derivative. nih.gov The initial lead compounds in this discovery program were based on a (2-methyl-3-biphenylyl)methanol scaffold, which also differs from the benzoylpyridine structure. nih.gov Exploration of the structure-activity relationship around the biaryl alkyl ether chemotype led to other potent inhibitors, such as compounds 43 and 58 , which also showed efficacy in preclinical pain models. nih.gov Compound 58 , an isomer of BMS-986176, was found to be four times more potent in vitro. nih.gov
Although these compounds are not benzoylpyridine analogues, their development illustrates the significant interest in targeting AAK1 for therapeutic purposes. The research by Bristol Myers Squibb highlights the evolution of chemical scaffolds in the pursuit of potent and selective AAK1 inhibitors. patsnap.comnih.gov
Aurora A Kinase Inhibition
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is frequently linked to tumorigenesis. Consequently, it has emerged as a significant target for cancer therapy. nih.gov A variety of small molecule inhibitors targeting Aurora kinases are currently in preclinical and clinical development. nih.gov Research into related heterocyclic compounds, including those with pyridine moieties, has identified several potent inhibitors.
For instance, structure-activity relationship (SAR) studies on imidazole (B134444) and thiazolidine (B150603) derivatives have highlighted the importance of the pyridine ring for biological activity against Aurora A kinase. nih.gov These studies suggest that substitutions on the pyridine ring can significantly enhance inhibitory potency. nih.gov
One area of investigation has been the development of pan-Aurora kinase inhibitors, which target multiple members of the Aurora kinase family. nih.gov For example, a selective inhibitor of Aurora-A, MLN8237, has shown to reduce cell proliferation in a time- and dose-dependent manner in medullary thyroid carcinoma-derived cells, with an IC50 of 19.0 ± 2.4 nM. nih.gov Another inhibitor, AZD1152, which is selective for Aurora-B, demonstrated an IC50 of 401.6 ± 44.1 nM in the same cell line. nih.gov Both inhibitors were found to induce an accumulation of cells in the G2/M phase, increase polyploidy, and trigger apoptosis. nih.gov
Although direct evidence for this compound is lacking, the established role of pyridine-containing structures as a scaffold for Aurora kinase inhibitors suggests that this compound and its analogues warrant further investigation in this area.
Table 1: Preclinical Activity of Selected Aurora Kinase Inhibitors with Pyridine or Related Heterocyclic Scaffolds
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Key Findings |
| MLN8237 | Aurora-A | 19.0 ± 2.4 | TT (Medullary Thyroid Carcinoma) | Reduced cell proliferation, induced G2/M arrest and apoptosis. nih.gov |
| AZD1152 | Aurora-B | 401.6 ± 44.1 | TT (Medullary Thyroid Carcinoma) | Reduced cell proliferation, induced G2/M arrest and apoptosis. nih.gov |
This table presents data on compounds structurally related to the subject of the article, as no direct data for this compound was found.
FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target. nih.govnih.gov The development of small-molecule FGFR inhibitors has been a major focus of cancer research. nih.gov
Research into novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives has identified potent FGFR inhibitors. One compound, 7n, demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR4, with IC50 values of 8 nM, 4 nM, and 3.8 nM, respectively. nih.gov This compound also showed promising in vivo antitumor efficacy in a human liver cancer xenograft model. nih.gov
Furthermore, synthetic lethal screening has identified FGFR as a potential target to overcome resistance to other targeted therapies, such as those aimed at the MET proto-oncogene. nih.gov Inhibition of FGFR3 was found to increase apoptosis and reduce cancer cell growth in the presence of MET inhibitors. nih.gov This highlights the potential for combination therapies involving FGFR inhibitors.
While no specific data exists for the FGFR inhibitory activity of this compound, the prevalence of pyridine-containing scaffolds among potent FGFR inhibitors suggests that this chemical class is of significant interest. The trifluoromethoxy substitution on the benzoyl ring could also play a role in modulating activity and pharmacokinetic properties, a common strategy in medicinal chemistry to enhance drug-like characteristics.
Table 2: Preclinical Activity of a Selected FGFR Inhibitor with a Pyridine-Containing Scaffold
| Compound | Target Kinase(s) | IC50 (nM) | Key Findings |
| 7n | FGFR1, FGFR2, FGFR4 | 8 (FGFR1), 4 (FGFR2), 3.8 (FGFR4) | Exhibited significant in vivo antitumor efficacy in a human liver cancer xenograft model. nih.gov |
This table presents data on a compound structurally related to the subject of the article, as no direct data for this compound was found.
Mechanistic Elucidation of 2 3 Trifluoromethoxy Benzoyl Pyridine Interactions
Molecular Docking and Computational Simulation Studies
Computational methods are fundamental first steps in predicting how a small molecule like 2-[3-(Trifluoromethoxy)benzoyl]pyridine might interact with biological targets. These in silico techniques are cost-effective and time-efficient, helping to prioritize experimental work.
To predict how This compound binds to a protein, researchers use molecular docking simulations. This process involves computationally placing the ligand into the three-dimensional structure of a potential protein target. The goal is to identify the most likely binding pose and estimate the strength of the interaction.
The process begins by performing docking calculations for the ligand against a known or predicted protein binding site. These calculations generate multiple possible binding modes, or poses, which are then ranked based on scoring functions that estimate binding free energy. A lower-energy score typically indicates a more stable and favorable interaction. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are analyzed for each predicted pose. For a molecule like This compound , the trifluoromethoxy group and the pyridine (B92270) nitrogen would be of particular interest for their potential to form specific electrostatic or hydrogen bond interactions.
Advanced techniques like molecular dynamics (MD) simulations can further refine these predictions. An MD simulation would model the movement of the ligand and protein atoms over time, providing insights into the stability of the predicted binding pose and the thermodynamic properties of the interaction.
Table 1: Hypothetical Data from Ligand-Protein Binding Prediction
This interactive table illustrates the type of data generated from molecular docking studies. The values presented are for explanatory purposes only.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Kinase A | -8.5 | Lys72, Leu145, Asp184 | Hydrogen bond, Hydrophobic |
| GPCR B | -7.2 | Phe112, Trp256, Asn301 | Pi-pi stacking, Hydrogen bond |
| Enzyme C | -9.1 | Arg88, Val102, Ser195 | Salt bridge, Hydrophobic |
When the biological target of a compound is unknown, computational methods can be used to scan for potential binding partners. This process, often called inverse virtual screening or target fishing, is a crucial part of modern drug discovery.
In this approach, the structure of This compound would be computationally screened against a large library of known protein structures. Algorithms would dock the molecule into the binding sites of thousands of proteins to identify those with the highest predicted binding affinity. Another strategy involves ligand-based approaches, where the structure of the compound is compared to other molecules with known biological targets to infer potential activities.
Network pharmacology is another advanced method that can identify potential targets by analyzing complex protein-protein interaction networks and pathways, helping to pinpoint key proteins that, if modulated by the compound, could have a significant biological effect. The results from these computational screens generate a list of high-priority candidate targets for subsequent experimental validation.
In Vitro Biochemical Assays for Target Engagement
Following computational predictions, in vitro biochemical assays are essential to confirm direct interaction between the compound and its predicted target protein(s) in a controlled, cell-free environment.
If the predicted target is an enzyme, its activity would be measured in the presence of varying concentrations of This compound . These experiments determine if the compound acts as an inhibitor and characterize the nature of that inhibition.
A typical enzyme assay measures the rate of the reaction catalyzed by the target enzyme. To determine the inhibition profile, the initial reaction velocity is measured across a range of substrate concentrations, both with and without the compound. The data are then plotted, for example on a Lineweaver-Burk plot, to determine key kinetic parameters. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%, is a standard measure of potency.
Further analysis can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides deeper insight into how the compound interacts with the enzyme. The trifluoromethyl ketone moiety, a structure related to the trifluoromethoxy group, is known to act as a transition-state analog that can form reversible covalent bonds with serine proteases, a mechanism that could be explored if a relevant enzyme target is identified.
Table 2: Illustrative Enzyme Inhibition Data
This table shows example data from an enzyme kinetic analysis. The values are for illustrative purposes.
| Target Enzyme | Compound IC₅₀ (nM) | Type of Inhibition | Key Kinetic Parameter (Kᵢ) (nM) |
| Kinase A | 150 | Competitive | 75 |
| Protease B | 45 | Non-competitive | 40 |
| Hydrolase C | 800 | Mixed | 650 (Kic), 950 (Kiu) |
If the predicted target is a receptor, binding assays are used to quantify the affinity of This compound for the receptor. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor.
In a competitive binding assay, the receptor preparation (often from cell membranes) is incubated with the labeled ligand and varying concentrations of the test compound. The ability of the compound to displace the labeled ligand is measured. A high degree of displacement indicates strong competition for the same binding site. From this data, the inhibitory constant (Kᵢ) can be calculated, which reflects the affinity of the compound for the receptor. Common formats for these assays include filtration-based methods and Scintillation Proximity Assays (SPA).
Cellular Pathway Analysis (In Vitro Investigations)
To understand the functional consequences of target engagement within a living cell, a variety of in vitro cellular assays are performed. These studies help to bridge the gap between biochemical activity and biological effect.
If molecular docking and biochemical assays suggest that This compound targets a protein in a specific signaling pathway, cellular assays would be used to confirm this. For example, if the compound is predicted to inhibit a kinase involved in cell proliferation, researchers would treat cancer cell lines with the compound and measure downstream effects. This could involve using techniques like Western blotting to see if the phosphorylation of a downstream protein is reduced. Other assays could measure changes in second messenger levels (e.g., cAMP or calcium), gene expression, or cellular outcomes like apoptosis or cell cycle arrest. These investigations confirm that the compound engages its target in a cellular context and produces a measurable biological response.
Modulation of Cell Signaling Cascades
There is currently no specific information available in the reviewed scientific literature detailing how this compound modulates cell signaling cascades. Research has been conducted on other pyridine derivatives, some of which have been shown to interact with signaling pathways. For example, certain pyridine-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis signaling. However, these findings are not directly applicable to this compound without specific experimental validation.
Influence on Cellular Processes (e.g., cell cycle progression, angiogenesis, apoptosis)
Similarly, there is a lack of direct evidence from scientific studies on the influence of this compound on specific cellular processes such as cell cycle progression, angiogenesis, or apoptosis. While related compounds have been explored for such effects—for instance, the anti-angiogenic properties of other novel pyridine derivatives and the pro-apoptotic effects of different benzoyl compounds—this information cannot be directly extrapolated to the subject compound. Without dedicated research on this compound, any discussion of its impact on these critical cellular functions would be speculative.
Due to the absence of specific research data for this compound, no data tables with research findings can be generated at this time.
Preclinical Pharmacological Considerations of 2 3 Trifluoromethoxy Benzoyl Pyridine and Lead Candidates
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The in vitro ADME profile of a potential drug candidate provides early insights into its likely behavior in a biological system. These studies are crucial for identifying potential liabilities and for guiding the optimization of lead compounds.
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. For CNS drug candidates, stability in the presence of liver microsomes is particularly important. Studies on related 1,2,4-triazolo[4,3-a]pyridine derivatives have highlighted the importance of metabolic stability. For instance, the introduction of a methyl group on the triazole ring of certain compounds was found to enhance their stability in human and rat liver microsomes. This suggests that minor structural modifications to the core structure of 2-[3-(Trifluoromethoxy)benzoyl]pyridine could significantly impact its metabolic profile.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Therefore, assessing the inhibitory potential of new chemical entities against major CYP isoforms is a standard part of preclinical profiling. Research on related compounds has shown that while some derivatives exhibit inhibitory activity against certain CYP isoforms, others have been optimized to minimize this risk. For example, some 1,2,4-triazolo[4,3-a]pyridine derivatives were found to have IC50 values greater than 10 µM for the major CYP enzymes, indicating a low potential for clinically relevant drug-drug interactions.
Table 1: Representative Metabolic Stability and CYP Inhibition Data for Related Compounds
| Compound Class | Modification | Metabolic Stability (Liver Microsomes) | CYP Inhibition (IC50) |
|---|---|---|---|
| 1,2,4-triazolo[4,3-a]pyridines | Methyl group on triazole ring | Enhanced | > 10 µM for major isoforms |
Aqueous solubility is a critical physical property that influences a drug's absorption and formulation. Poor solubility can be a significant hurdle in drug development. For compounds in the phenyl-triazolopyridine class, which are structurally related to this compound, solubility has been a key parameter for optimization. The trifluoromethoxy group, while often beneficial for metabolic stability and potency, can sometimes decrease aqueous solubility. Strategies to improve solubility for this class of compounds have included the introduction of polar functional groups or the use of formulation technologies.
Table 2: Aqueous Solubility Considerations
| Feature | Impact on Solubility | Optimization Strategy |
|---|---|---|
| Trifluoromethoxy group | Can decrease solubility | Introduction of polar groups |
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a crucial role in its BBB penetration potential. The trifluoromethoxy group present in this compound can increase lipophilicity, which may favor BBB penetration. In silico models and in vitro assays, such as the parallel artificial membrane permeability assay (PAMPA), are often used to predict BBB permeability. For related compounds, a good correlation has often been observed between their lipophilicity and their ability to enter the brain.
In Vivo Pharmacokinetic Profiling in Animal Models
Following promising in vitro data, the pharmacokinetic profile of a lead candidate is assessed in animal models to understand its behavior in a whole organism. These studies provide essential information on the time course of drug absorption, distribution, metabolism, and elimination.
Blood clearance and half-life are key pharmacokinetic parameters that dictate the dosing regimen of a drug. In vivo studies in animal models such as rats or mice are used to determine these values. For compounds structurally similar to this compound, pharmacokinetic studies have been conducted to assess their systemic exposure and persistence in the body. The goal is often to achieve a half-life that is long enough to allow for convenient dosing but not so long as to cause accumulation and potential toxicity.
To confirm that a CNS-targeted drug reaches its site of action, tissue distribution studies are performed. These studies often involve the use of a radiolabeled version of the compound (a radioligand) to track its concentration in various tissues, including the brain. For related classes of compounds developed as CNS agents, such studies have been instrumental in confirming brain uptake and in understanding the distribution to other organs. The ratio of the drug concentration in the brain to that in the plasma is a key parameter derived from these studies and is used to quantify the extent of BBB penetration.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 1,2,4-triazolo[4,3-a]pyridines |
Preclinical Efficacy Studies in Relevant Animal Disease Models
Preclinical efficacy studies in animal models are a critical step in the drug development pipeline, providing essential information on a compound's potential therapeutic effects before it can be considered for human trials. These models are designed to mimic aspects of human diseases, allowing researchers to assess the biological activity of a test substance in a living organism.
Animal Models of Inflammation
Animal models of inflammation are utilized to evaluate the anti-inflammatory potential of new chemical entities. These models can be broadly categorized into acute, subacute, and chronic inflammation models. Common models include the induction of paw edema using agents like carrageenan or dextran, which allows for the measurement of a compound's ability to reduce swelling. Another widely used model involves the induction of vascular permeability with acetic acid, where the leakage of a dye into the peritoneal cavity is quantified as a measure of inflammation. For assessing the effects on leukocyte migration, a key event in the inflammatory cascade, researchers may employ models where inflammatory cells are recruited to a specific site and then counted.
While no specific in vivo anti-inflammatory data for this compound is available, studies on other pyridine (B92270) derivatives have demonstrated the utility of these models. For instance, the compound 2-(5H-benzopyrano-[2,3-b]pyridin-7-yl)propionic acid (Y-8004) was assessed for its effects on leucocyte emigration in rats. Similarly, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. These examples highlight the types of studies that would be necessary to characterize the anti-inflammatory profile of this compound.
Table 1: Commonly Used Animal Models of Inflammation
| Model Type | Inducing Agent | Measured Parameters |
|---|---|---|
| Acute Inflammation | Carrageenan, Dextran | Paw volume, edema |
| Vascular Permeability | Acetic Acid | Dye leakage into peritoneum |
| Leukocyte Migration | Various chemoattractants | Infiltration of leukocytes |
| Systemic Inflammation | Lipopolysaccharide (LPS) | Cytokine levels, body temperature |
Xenograft and Syngeneic Tumor Models
In the field of oncology, xenograft and syngeneic tumor models are indispensable for evaluating the antitumor activity of novel compounds. Xenograft models involve the implantation of human tumor cells into immunodeficient mice. These models are valuable for assessing the direct effect of a compound on human cancer cells in an in vivo environment.
Syngeneic models, on the other hand, utilize tumor cells derived from the same inbred strain of immunocompetent mice. A key advantage of this approach is the presence of a fully functional immune system, which allows for the investigation of a compound's immunomodulatory effects and its interaction with the tumor microenvironment.
There is currently no published research detailing the evaluation of this compound in either xenograft or syngeneic tumor models. Such studies would be crucial to determine its potential as an anticancer agent.
Table 2: Comparison of Xenograft and Syngeneic Tumor Models
| Feature | Xenograft Models | Syngeneic Models |
|---|---|---|
| Host Animal | Immunodeficient mice | Immunocompetent mice |
| Tumor Origin | Human | Murine (same strain as host) |
| Immune System | Absent or compromised | Intact |
| Primary Assessment | Direct anti-tumor activity | Anti-tumor activity and immunomodulation |
In Vivo Models for Neurological Disorders (e.g., Schizophrenia)
Animal models are essential for understanding the pathophysiology of neurological disorders and for screening potential therapeutic agents. In the context of schizophrenia, models are often based on inducing behaviors in animals that are analogous to the positive, negative, and cognitive symptoms of the disorder in humans.
For example, hyperactivity and stereotyped behaviors induced by dopamine (B1211576) agonists like apomorphine (B128758) are used to model the positive symptoms. Prepulse inhibition (PPI) of the startle reflex is a cross-species measure of sensorimotor gating that is often impaired in individuals with schizophrenia, and its disruption in rodents by agents like phencyclidine (PCP) or 2,5-Dimethoxy-4-iodoamphetamine (DOI) serves as a valuable model.
No studies have been published on the effects of this compound in animal models of schizophrenia or other neurological disorders. The evaluation of a related compound, Methyl-2-Amino-3-Methoxybenzoate (MAM), in rat and mouse models of schizophrenia, where it was found to alleviate positive and cognitive symptoms, illustrates the types of preclinical investigations that would be required.
Table 3: Examples of Animal Models for Schizophrenia-like Symptoms
| Symptom Category | Model | Behavioral Endpoint |
|---|---|---|
| Positive Symptoms | Apomorphine-induced stereotypy | Gnawing, climbing behavior |
| Positive Symptoms | PCP- or DOI-induced PPI deficit | Disruption of prepulse inhibition |
| Cognitive Deficits | Novel object recognition | Impaired memory and recognition |
In Vivo Models for Infectious Diseases
The evaluation of new anti-infective agents relies heavily on in vivo models of infection. These models involve challenging an animal with a pathogen and then assessing the ability of a test compound to prevent or treat the infection. The choice of animal model and the route of infection are tailored to mimic the human disease as closely as possible.
Research into a class of related compounds, (Trifluoromethyl)pyridines, has shown promise against Chlamydia trachomatis. In these studies, a lead compound, identified as "molecule 20," was shown to accelerate the recovery of mice infected with Chlamydia. Another study explored 2-(trifluoromethyl)pyridines as potential agents against Pseudomonas aeruginosa.
While these findings suggest that the trifluoromethylpyridine scaffold may have anti-infective properties, there is no specific data confirming that this compound has been tested in any in vivo models of infectious disease.
Advanced Research Directions and Future Perspectives
Development of Prodrugs and Targeted Delivery Systems
A significant frontier in enhancing the therapeutic profile of compounds like 2-[3-(Trifluoromethoxy)benzoyl]pyridine involves the design of prodrugs and sophisticated targeted delivery systems. The primary goals of these strategies are to improve bioavailability, modulate pharmacokinetic profiles, and minimize off-target effects by ensuring the active molecule is released predominantly at the site of action.
Prodrugs are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.net This approach can be used to overcome challenges such as poor solubility or gastrointestinal irritation. researchgate.net For instance, mutual prodrugs, where the parent drug is linked to another pharmacologically active molecule, can offer synergistic effects or mitigate the side effects of one or both constituents. researchgate.net Research in this area would involve synthesizing ester or amide derivatives of a functionally modified this compound to control its release kinetics. Studies have shown that the rate of hydrolysis of such prodrugs can be designed to be minimal in the acidic environment of the stomach but significant in the neutral pH of the intestines, thereby protecting the gastric mucosa. researchgate.net
Targeted delivery systems represent another major avenue of research, aiming to concentrate therapeutic agents in specific tissues or cells, such as tumors or inflamed regions. google.com This approach not only enhances efficacy at lower systemic doses but also significantly reduces collateral damage to healthy tissues. google.com Advanced delivery platforms applicable to this compound could include:
Liposomes and Nanoparticles: Encapsulating the compound within lipid- or polymer-based nanoparticles can protect it from degradation, improve solubility, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Stimuli-Responsive Hydrogels: Smart hydrogels can be engineered to release their payload in response to specific physiological cues present in the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov For example, a hydrogel system could be designed to remain stable in the upper gastrointestinal tract but swell and release the drug in the higher pH and enzymatic environment of the colon for treating localized diseases. nih.gov
Antibody-Drug Conjugates (ADCs): For indications like cancer, the compound could be linked to a monoclonal antibody that specifically recognizes an antigen overexpressed on tumor cells, enabling highly precise delivery. nih.gov
Progress in this domain requires interdisciplinary collaboration to evaluate the efficacy, stability, and safety of these advanced delivery formulations in relevant preclinical models. nih.gov
Exploration of Novel Therapeutic Indications
While initial research may focus on a specific activity, the structural motifs within this compound—namely the pyridine (B92270) ring and the trifluoromethoxy-substituted benzoyl group—are present in molecules with a wide range of biological activities. This suggests the potential for uncovering novel therapeutic applications for the compound and its derivatives.
Future research should systematically screen the compound against a diverse array of biological targets. Based on the activities of similar pyridine-containing structures, several therapeutic areas warrant investigation:
Oncology: Pyridine derivatives have been successfully designed as potent inhibitors of key signaling molecules in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. nih.govnih.gov The trifluoromethoxy group is also a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability. researchgate.net Investigating the effect of this compound on receptor tyrosine kinases and other oncogenic pathways is a promising direction.
Virology: Novel 2-benzoxyl-phenylpyridine derivatives have demonstrated significant antiviral activity against pathogens like Coxsackievirus B3 (CVB3) and Human Adenovirus 7 (ADV7). mdpi.com These compounds appear to target the early stages of viral replication. mdpi.com Screening this compound for broad-spectrum antiviral effects could identify new treatment options for viral infections, which currently lack effective therapies. mdpi.com
Inflammatory Diseases: The modulation of inflammatory pathways is a known activity of certain pyridine-based compounds. nih.gov Exploring the impact of this compound on cytokine production and macrophage polarization could reveal applications in autoimmune and inflammatory disorders. nih.gov
Neurodegenerative Diseases: The ability of small molecules to penetrate the central nervous system (CNS) is a critical factor for treating brain disorders. Computational models can predict the potential for brain penetration, and specific modifications to the pyridine scaffold have been explored to develop drugs for aggressive brain tumors like glioblastoma. nih.govnih.gov Evaluating the neuropharmacological profile of this compound could open doors to new therapies for neurological conditions.
The table below summarizes potential molecular targets for future investigation based on the activities of structurally related compounds.
| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale / Supporting Evidence |
|---|---|---|
| Oncology | VEGFR-2, Receptor Tyrosine Kinases | Pyridine derivatives have shown potent anti-angiogenic activity by inhibiting VEGFR-2. nih.govnih.gov |
| Virology | Viral Replication Machinery (e.g., polymerases, proteases) | 2-benzoxyl-phenylpyridine derivatives inhibit early-stage replication of CVB3 and ADV7. mdpi.com |
| Inflammatory Diseases | Cytokine Pathways, Macrophage Polarization | Targeted delivery systems for biological therapies often focus on modulating macrophage function from a pro-inflammatory to an anti-inflammatory state. nih.gov |
| Neurological Disorders | CNS-specific receptors and enzymes | Computational studies focus on optimizing pyridine variants for improved brain-blood barrier penetration to treat glioblastoma. nih.gov |
Integration with Multi-omics Data for Systems Biology Understanding
To move beyond a single-target, single-drug paradigm, future research must adopt a systems biology approach. This involves integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive understanding of how this compound affects biological systems.
Such an approach can elucidate the compound's mechanism of action, identify potential biomarkers for patient stratification, and uncover unexpected off-target effects or novel therapeutic opportunities. For example, treating cancer cell lines with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the full spectrum of pathways being perturbed. This data could confirm on-target activity (e.g., downregulation of the VEGFR-2 pathway) and simultaneously identify other affected pathways that might contribute to efficacy or resistance. nih.govnih.gov
Metabolomic profiling could further clarify the compound's impact on cellular metabolism, a hallmark of many diseases. By understanding the complete biological footprint of the drug, researchers can develop more effective combination therapies and anticipate potential mechanisms of resistance before they arise in a clinical setting.
Computational Chemistry and Artificial Intelligence in Compound Optimization
Computational chemistry and artificial intelligence (AI) are becoming indispensable tools for accelerating drug discovery and optimizing lead compounds. These in silico methods allow for the rapid screening of virtual libraries and the prediction of key pharmacological properties, saving significant time and resources compared to traditional synthesis and testing.
For this compound, computational approaches can guide the next phase of structural modifications. nih.gov Key applications include:
Molecular Docking and Dynamics: These techniques simulate the interaction between the compound and its putative protein target, providing insights into the binding mode and energy. nih.govnih.gov This information is crucial for designing derivatives with enhanced affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of novel, unsynthesized analogs.
ADMET Prediction: AI-driven models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. nih.gov Algorithms can predict properties like water solubility, brain-blood barrier penetration, and potential cardiotoxicity, allowing chemists to prioritize the synthesis of candidates with the most promising drug-like properties. nih.govnih.gov
The table below details computational methods that can be applied to optimize derivatives of this compound.
| Computational Method | Application in Compound Optimization | Example from Related Research |
|---|---|---|
| Molecular Docking | Predicting binding affinity and orientation at the active site of a target protein. | Used to assess the potential of a novel pyridine derivative to bind to the VEGFR-2 catalytic pocket. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Confirming the stability of the ligand-protein complex over time. | MD simulations over 100 ns were used to prove the stable binding of a pyridine derivative to VEGFR-2. nih.gov |
| Density Functional Theory (DFT) | Exploring the electronic structure, stability, and reactivity of the compound. | DFT calculations were performed to understand the electrostatic potential and electron density of a designed pyridine derivative. nih.gov |
| ADMET/Physicochemical Property Prediction | In silico evaluation of drug-likeness, including solubility, CNS penetration, and toxicity. | Algorithms were used to calculate water solubility (-logS), brain penetration capability (CNS-MPO), and cardiotoxicity (hERG) for pyridine variants. nih.gov |
Collaborative Research Frameworks
The complexity and cost of modern drug development necessitate a move towards more collaborative research models. The advancement of this compound from a promising lead compound to a clinical candidate will depend on establishing robust frameworks that bring together experts from diverse fields.
These collaborations should bridge the gap between academia and industry. Academic labs can provide deep expertise in fundamental biology and novel target identification, while pharmaceutical companies offer the resources and experience in medicinal chemistry, preclinical development, and clinical trial execution. Furthermore, international consortia and public-private partnerships can pool data, share risk, and tackle major therapeutic challenges that are beyond the scope of any single organization. The multidisciplinary nature of the research cited, involving medicinal chemists, biologists, and computational scientists, underscores the inherent need for such integrated efforts. nih.gov Open-science initiatives, where data and research tools are shared broadly, can also accelerate progress by preventing the duplication of effort and fostering a more innovative research ecosystem.
Q & A
Q. Table 1: Key Synthetic Steps from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Hexamine, H₂O, CH₃COOH, 120°C | ~60% | |
| Trifluoromethoxy Introduction | NaOCl, ethanol, RT, 3h | 73% |
Advanced: How can reaction conditions be optimized for greener synthesis?
Answer:
- Oxidative cyclization : Replace toxic oxidants (e.g., Cr(VI)) with sodium hypochlorite in ethanol, achieving 73% yield under ambient conditions .
- Solvent selection : Use ethanol or water to minimize environmental impact.
- Catalyst recycling : Pd(PPh₃)₄ in Suzuki couplings can be recovered via column chromatography .
Basic: What characterization techniques validate the structure of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm trifluoromethoxy (-OCF₃) and benzoyl proton environments.
- X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., analogous structures in –12) .
- Mass spectrometry : Confirm molecular weight (e.g., C₁₃H₈F₃NO₂, MW 267.20) .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?
Answer:
- Modify substituents : Replace the trifluoromethoxy group with -OCH₃ or -CF₃ to assess electronic effects .
- Biological assays : Test against targets like mitochondrial complex IV (e.g., cytochrome c oxidase inhibition in ) .
- Computational modeling : Use DFT to predict binding affinity with enzymes (e.g., cytochrome P450) .
Q. Table 2: Bioactivity Data from Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(Trifluoromethoxy)pyridine | Mitochondrial Complex IV | 0.12 |
Basic: How does the trifluoromethoxy group influence physicochemical properties?
Answer:
- Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃, enhancing membrane permeability .
- Metabolic stability : Resistant to oxidative degradation due to strong C-F bonds .
- Electron-withdrawing effects : Modulates aromatic ring reactivity in electrophilic substitutions .
Advanced: What are mechanistic insights into Pd-catalyzed coupling steps during synthesis?
Answer:
- Oxidative addition : Pd⁰ reacts with aryl halides to form PdII intermediates .
- Transmetallation : Boronic acid transfers the aryl group to PdII .
- Reductive elimination : PdII releases the coupled product, regenerating Pd⁰.
Key variables : Base (K₂CO₃), solvent (toluene/EtOH), and temperature (105°C) impact efficiency .
Basic: What are common impurities, and how are they removed?
Answer:
- Byproducts : Unreacted boronic acids or dehalogenated intermediates.
- Purification : Use silica/alumina chromatography or recrystallization (e.g., alumina plug in ) .
- Analytical QC : HPLC with UV detection at 254 nm to monitor purity .
Advanced: How to assess stability under varying pH and temperature?
Answer:
- Accelerated stability studies : Expose to pH 1–13 buffers at 40°C for 48h, monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., mp 287.5–293.5°C for analogs in ) .
Q. Table 3: Stability Data for Related Compounds
| Condition | Degradation (%) | Method | Reference |
|---|---|---|---|
| pH 7.4, 37°C | <5% over 24h | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
